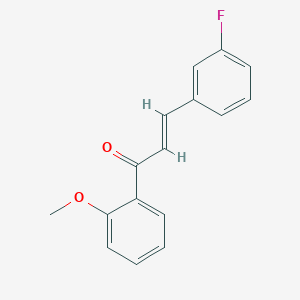
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: is a boronic ester derivative known for its unique chemical properties and potential applications in various fields of scientific research. This compound features a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further connected to a dioxaborinane ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Benzyloxy-3-fluorophenyl Intermediate:
Cyclization to Form the Dioxaborinane Ring:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Major Products Formed:
- Oxidation of the benzyloxy group yields benzyloxy aldehydes or acids.
- Reduction of the fluorophenyl ring or dioxaborinane ring produces corresponding reduced derivatives.
- Substitution reactions result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis:
Biology:
Medicine:
Drug Development:
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The boronic ester group can form covalent bonds with diols and other nucleophiles, leading to the modulation of enzyme activity or receptor function. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological activity.
Comparison with Similar Compounds
- 4-Benzyloxy-3-fluorophenylboronic acid
- 2-(4-Benzyloxy-3-fluorophenyl)propanoic acid
- 4-(Benzyloxy)-3-fluorophenol
Comparison:
- 4-Benzyloxy-3-fluorophenylboronic acid shares the benzyloxy and fluorophenyl groups but lacks the dioxaborinane ring, making it less versatile in certain synthetic applications.
- 2-(4-Benzyloxy-3-fluorophenyl)propanoic acid has a similar phenyl structure but differs in the presence of a propanoic acid group instead of the dioxaborinane ring, affecting its reactivity and applications.
- 4-(Benzyloxy)-3-fluorophenol is a simpler compound with only the benzyloxy and fluorophenyl groups, lacking the additional functional groups present in 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Properties
IUPAC Name |
2-(3-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMZQMDCCANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














